molecular formula C19H21N5O2S B3012988 N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1207045-42-8

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B3012988
CAS No.: 1207045-42-8
M. Wt: 383.47
InChI Key: NMUKBKFBLLOHOM-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via a methylamino-2-oxoethyl bridge to a thiazole ring, which is further substituted with a cyclopentanecarboxamide group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its hydrogen-bonding capabilities and aromatic stacking interactions. The thiazole ring enhances metabolic stability and bioavailability, while the cyclopentanecarboxamide introduces steric bulk and modulates lipophilicity.

Properties

IUPAC Name

N-[4-[2-(1H-benzimidazol-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-17(20-10-16-22-14-7-3-4-8-15(14)23-16)9-13-11-27-19(21-13)24-18(26)12-5-1-2-6-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,20,25)(H,22,23)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUKBKFBLLOHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide (referred to as BBZ) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article provides a detailed overview of the compound's biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of BBZ involves a multi-step process that typically includes the formation of key intermediates through reactions such as nucleophilic substitutions and cyclization. The compound's structure features a benzimidazole core, which is known for its diverse biological activities. The presence of thiazole and cyclopentanecarboxamide moieties enhances its pharmacological profile.

BBZ exhibits its biological activity primarily through the following mechanisms:

  • Topoisomerase Inhibition : BBZ has been shown to inhibit human topoisomerase I (Hu Topo I), an essential enzyme involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer cell proliferation .
  • GABA-A Receptor Modulation : Similar compounds in the benzimidazole family have been identified as positive allosteric modulators of GABA-A receptors, suggesting that BBZ may also interact with this neurotransmitter system, potentially offering neuroprotective effects or anxiolytic properties .
  • Antitumor Activity : Preliminary studies have indicated that BBZ exhibits significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to BBZ have shown growth inhibition (GI50 values) ranging from 0.16 to 3.6 μM across a panel of 60 human cancer cell lines .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of BBZ:

  • Cell Viability Assays : Using MTT assays, BBZ demonstrated potent cytotoxic effects on several cancer cell lines, with notable efficacy in inhibiting cell proliferation.
  • Flow Cytometry : Analysis indicated that treatment with BBZ led to significant G2/M phase arrest in cancer cells, corroborating its mechanism as a topoisomerase inhibitor.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Topoisomerase InhibitionIC50 = 16 µM against Hu Topo I
CytotoxicityGI50 values between 0.16 - 3.6 µM
GABA-A ModulationPotential positive allosteric modulation

Pharmacological Implications

The pharmacological implications of BBZ are vast:

  • Cancer Therapy : Given its ability to inhibit DNA topoisomerases and induce cell cycle arrest, BBZ holds promise as a novel anticancer agent. Its low GI50 values suggest it could be effective even at low concentrations.
  • Neurological Disorders : If further validated, the GABA-A receptor modulation could position BBZ as a candidate for treating anxiety or epilepsy.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring serves as a central scaffold in several analogs, with variations in substituents influencing pharmacological and physicochemical properties:

Compound Name (Source) Substituents on Thiazole Carboxamide Group Molecular Formula Molecular Weight Key Structural Implications
Main Compound Benzimidazol-2-yl methylamino, 2-oxoethyl Cyclopentane Not provided Not provided Balanced lipophilicity and flexibility
N-(Adamantan-1-yl)-4-(1H-benzo[d]imidazol-2-yl)thiazole-2-carboxamide (Ev2) Benzimidazol-2-yl Adamantane C21H23N3OS 373.5 High lipophilicity due to adamantane; potential for enhanced membrane permeability
Compound 74 (Ev3) Benzo[1,3]dioxol-5-yl, 4-methoxyphenyl, pyrrolidin-1-yl Cyclopropane C30H27N3O4S 537.6 Polar oxygen-rich groups may improve solubility
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (Ev4) 3-Methoxybenzylamino, 2-oxoethyl Furan-2-carboxamide C18H17N3O4S 371.4 Furan increases polarity; may alter pharmacokinetics
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (Ev6) p-Tolylamino, 2-oxoethyl Cyclopropane C16H17N3O2S 323.4 Compact cyclopropane may reduce steric hindrance

Carboxamide Group Modifications

  • Cyclopentane vs. Cyclopropane’s strain energy may enhance reactivity but limit stability .
  • Adamantane (Ev2): The adamantane group is highly lipophilic and bulky, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Heterocyclic Core Variations

  • Benzimidazole vs. Benzo[1,3]dioxole (Ev3): Benzimidazole’s dual nitrogen atoms enable stronger hydrogen bonding and π-π stacking compared to the electron-rich benzo[1,3]dioxole, which may prioritize interactions with hydrophobic pockets .
  • Thiazole vs. Triazole (Ev1): Triazole derivatives (e.g., compounds [7–9] in Ev1) exhibit tautomerism, which can influence stability and binding modes. The absence of tautomerism in thiazole derivatives may simplify pharmacokinetic profiles .

Spectral Data and Structural Confirmation

  • IR Spectroscopy:
    • The main compound likely shows C=O stretches at ~1663–1682 cm⁻¹ (amide I band) and NH stretches at ~3150–3319 cm⁻¹, consistent with Ev1’s hydrazinecarbothioamides .
    • Absence of S-H bands (~2500–2600 cm⁻¹) confirms the thione tautomer in analogs like Ev6, similar to triazole derivatives in Ev1 .
  • NMR and MS:
    • ¹H-NMR would resolve aromatic protons from benzimidazole (δ 7.0–8.5 ppm) and cyclopentane (δ 1.5–2.5 ppm). MS data would confirm molecular ion peaks, as in Ev2 and Ev6 .

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